2-Mercapto-N-methyl-N-phenylbenzamide
Description
Contextualization within the Benzamide (B126) and Organosulfur Compound Classes
2-Mercapto-N-methyl-N-phenylbenzamide belongs to two prominent families of chemical compounds: benzamides and organosulfur compounds.
Benzamides are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. valpo.edu This scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities including antidepressant, anticonvulsant, anti-inflammatory, and antitumor effects. valpo.edunih.gov The amide bond is a critical functional group in countless biological and pharmaceutical molecules. jmchemsci.comnanobioletters.com Benzamides are often used as building blocks in organic synthesis because their structure allows for diverse substitutions, facilitating detailed structure-activity relationship (SAR) studies. nih.govmdpi.com
Organosulfur compounds , which contain carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. britannica.comjmchemsci.com They are found in essential amino acids like cysteine and methionine, as well as in vital cofactors and antibiotics such as penicillin. wikipedia.org In chemical research, these compounds are valued as reagents for synthesizing new molecules. britannica.comnih.gov The inclusion of sulfur imparts unique properties, including the potential for specific metal chelation, redox activity, and distinct reactivity compared to oxygen analogs. wikipedia.orgebsco.com
Significance of the Thiol and N-Methylamide Functionalities for Chemical Research
The specific functionalities of this compound are key to its chemical character.
The thiol group (-SH) , also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org It is weakly acidic and highly nucleophilic, enabling it to participate in a wide range of chemical reactions. ebsco.comcreative-proteomics.com A critical reaction of thiols is their oxidation to form disulfide bonds (-S-S-), a linkage that is fundamental to the tertiary and quaternary structure of many proteins. wikipedia.orgfiveable.me Due to the relative weakness of the S-H bond, thiols can act as potent reducing agents and radical scavengers, a property leveraged by the antioxidant glutathione (B108866) in biological systems. wikipedia.orgfiveable.me
The N-methylamide functionality in this molecule is a tertiary amide, meaning the amide nitrogen is bonded to two carbon atoms (the methyl group and the phenyl group) in addition to the carbonyl carbon. N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate biological activity. nih.gov Modifying the amide nitrogen can be critical for activity; for instance, a high degree of N-methyl amide content was found to be crucial for the activity of certain macrocyclic compounds. nih.gov The presence of the N-methyl group prevents the formation of amide-iminol tautomers and eliminates the possibility of hydrogen bond donation from the amide nitrogen, which can significantly influence molecular conformation and intermolecular interactions. nih.gov
Overview of Research Trajectories for Related Chemical Scaffolds
While direct research on this compound is sparse, studies on related structures provide insight into potential areas of investigation.
Research on 2-mercaptobenzamide derivatives has explored their utility as anti-HIV agents. nih.gov These compounds, known as SAMTs (S-acylmercaptobenzamides), are believed to act by acetylating a cysteine residue in the HIV-1 nucleocapsid protein (NCp7), disrupting viral maturation. nih.gov Structure-activity relationship studies on these scaffolds have investigated how modifications to the aromatic ring and side chains affect antiviral activity and toxicity. nih.gov
Similarly, derivatives of 2-mercaptobenzimidazole , a related heterocyclic scaffold, have been synthesized and evaluated for a range of biological activities, including anticonvulsant, antimicrobial, and antihistamine properties. primescholars.comnih.govresearchgate.net These studies often involve modifying the thiol group to create new analogs for pharmacological testing. primescholars.comnih.gov
On the other hand, research into N,N-disubstituted benzamides (tertiary benzamides) often focuses on their synthesis and reactivity. For example, methods have been developed for the direct alkylation of N,N-dialkyl benzamides under transition-metal-free conditions, using the amide group to direct lithiation. researchgate.net In medicinal chemistry, N-substituted benzamides have been synthesized as inhibitors of enzymes like histone deacetylases (HDACs) and the STAT3 signaling pathway, which are important targets in cancer therapy. nih.govresearchgate.netnih.gov
Scope and Academic Focus of the Research Inquiry
The academic interest in a molecule like this compound stems from the convergence of its structural features. The benzamide core suggests a potential for biological activity, a common theme in the vast research on this scaffold. valpo.edunanobioletters.commdpi.com The thiol group offers a reactive handle for further chemical modification or for direct interaction with biological targets, particularly metal-containing enzymes or proteins with susceptible cysteine residues. wikipedia.orgcreative-proteomics.comnih.gov The N,N-disubstituted amide structure provides metabolic stability and specific steric and electronic properties that can be fine-tuned for target engagement. nih.gov
A research inquiry could therefore proceed in several directions:
Synthetic Chemistry: Developing novel and efficient synthetic routes to this compound and its analogs. chemicalbook.com
Medicinal Chemistry: Using the molecule as a scaffold to synthesize and screen a library of derivatives for various biological activities, such as antiviral, anticancer, or enzyme inhibitory effects, drawing inspiration from research on related mercaptobenzamides and N-substituted benzamides. nih.govnih.govnih.gov
Coordination Chemistry: Investigating the ability of the thiol group to act as a ligand for various metal ions, potentially leading to new catalysts or sensor materials.
The compound thus represents a platform for exploring fundamental chemical reactivity and for developing new functional molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
49848-22-8 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-sulfanylbenzamide |
InChI |
InChI=1S/C14H13NOS/c1-15(11-7-3-2-4-8-11)14(16)12-9-5-6-10-13(12)17/h2-10,17H,1H3 |
InChI Key |
IXJTZQKWVLTXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Mercapto N Methyl N Phenylbenzamide
Historical and Classical Approaches to Benzamide (B126) Synthesis with Thiol Moieties
Classical synthetic organic chemistry offers fundamental and robust methods for the construction of complex molecules. For a molecule like 2-Mercapto-N-methyl-N-phenylbenzamide, two primary retrosynthetic disconnections are logical: the formation of the amide bond and the introduction of the thiol group.
Acylation Reactions of N-Methyl-N-phenyl-2-aminobenzenethiol
A primary and direct approach to the synthesis of this compound involves the acylation of a suitable aminothiol (B82208) precursor, namely N-Methyl-N-phenyl-2-aminobenzenethiol. This method hinges on the successful synthesis of this specific substituted aminothiol, which is not a commonly available starting material.
A plausible synthesis for N-Methyl-N-phenyl-2-aminobenzenethiol could commence from 2-aminothiophenol. nih.gov The synthesis would likely proceed through a two-step sequence involving N-phenylation followed by N-methylation.
Once the precursor N-Methyl-N-phenyl-2-aminobenzenethiol is obtained, the subsequent acylation with benzoyl chloride would yield the target molecule. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in The acylation of 2-aminothiobenzamide and 2-methylaminothiobenzamide with substituted benzoyl chlorides has been successfully used to synthesize the corresponding 2-benzoyl-aminothiobenzamides. nih.gov This suggests that a similar approach with the N-phenyl substituted aminothiol would be a viable synthetic route.
Table 1: Proposed Acylation Reaction
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
|---|---|---|---|---|
| N-Methyl-N-phenyl-2-aminobenzenethiol | Benzoyl Chloride | Pyridine or Triethylamine | This compound | ncert.nic.innih.gov |
Thiolation/Mercaptation of Substituted Benzamides
An alternative classical strategy involves the introduction of the thiol group onto a pre-existing N-methyl-N-phenylbenzamide scaffold. This approach requires the initial synthesis of N-methyl-N-phenylbenzamide, which can be readily prepared via the Schotten-Baumann reaction between N-methylaniline and benzoyl chloride. prepchem.com
With the N-methyl-N-phenylbenzamide in hand, the subsequent introduction of a thiol group at the ortho position of the benzoyl ring presents a significant challenge. Electrophilic aromatic substitution reactions to introduce a sulfur functionality are often difficult to control and can lead to a mixture of products. A more controlled method would be necessary. A protocol for the transformation of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using a novel thiating reagent has been reported, which could potentially be adapted for the thiolation of the aromatic ring, although this is not a direct mercaptation. researchgate.net
Modern Catalytic and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally friendly procedures to enhance efficiency and sustainability.
Metal-Catalyzed Coupling Reactions for Thiol and Amide Linkages
Palladium- or copper-catalyzed cross-coupling reactions offer powerful tools for the formation of C-S and C-N bonds. A potential route to this compound could involve a metal-catalyzed coupling of a suitably functionalized precursor. For instance, a palladium-catalyzed coupling of 2-bromobenzoyl chloride with N-methylaniline could form the amide bond, followed by a subsequent palladium-catalyzed thiolation of the resulting 2-bromo-N-methyl-N-phenylbenzamide with a thiolating agent.
Alternatively, a convergent approach could involve the coupling of 2-halobenzonitrile with a thiol source, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amidation. The synthesis of 2-mercaptobenzothiazoles from disulfide and CS2 mediated by a metal sulfide (B99878) in water highlights the potential for metal-mediated C-S bond formation in aqueous, green conditions. rsc.org
Environmentally Benign Synthetic Routes
Green chemistry principles encourage the use of less hazardous reagents and solvents. A one-pot synthesis of thioamides from benzyl (B1604629) chlorides, amines, and elemental sulfur has been developed, which avoids the use of transition metals or oxidants. researchgate.net While not directly applicable to the synthesis of an aryl thiol, this methodology showcases the trend towards more sustainable synthetic protocols for sulfur-containing compounds. Another green protocol describes the synthesis of thioamides using a deep eutectic solvent (DES), which is biodegradable and allows for catalyst-free conditions. rsc.org The development of such methods for the synthesis of aromatic thiols is an active area of research. Technology for generating amide bonds from carboxylic acids and amines that avoids traditional coupling reagents, relying on thioester formation in neat conditions or in water, also represents a significant advancement in green synthesis. rsc.org
Derivatization Strategies from Precursor Molecules
The synthesis of this compound can also be envisioned through the chemical modification of precursor molecules. Derivatization is a common strategy in organic synthesis to introduce specific functional groups. nih.gov
A plausible derivatization route could start from 2-chlorobenzoyl chloride. Reaction with N-methylaniline would yield 2-chloro-N-methyl-N-phenylbenzamide. Subsequent nucleophilic aromatic substitution of the chloro group with a sulfur nucleophile, such as sodium hydrosulfide, could potentially introduce the thiol functionality. This reaction might require activation of the aromatic ring or the use of a catalyst.
Another approach could involve the derivatization of a thio-containing precursor. For example, the synthesis of N-aryl mercaptoacetamides has been reported, which could serve as a model for the synthesis of the target compound. nih.gov These strategies often rely on the careful choice of protecting groups to avoid unwanted side reactions with the reactive thiol group.
Synthesis via Substituted Benzoic Acid Derivatives
A primary and direct route to this compound involves the use of a substituted benzoic acid, specifically 2-mercaptobenzoic acid (thiosalicylic acid), as the starting material. This method hinges on the formation of an amide bond between the carboxylic acid group and the secondary amine, N-methylaniline.
The condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. nih.gov This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common strategies include converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or using coupling reagents. nih.govresearchgate.net
In a typical procedure, 2-mercaptobenzoic acid would first be converted to its corresponding acyl chloride, 2-mercaptobenzoyl chloride. This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. quora.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with N-methylaniline. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Alternatively, a one-pot synthesis can be employed using various coupling reagents that activate the carboxylic acid in situ. nih.govdntb.gov.ua Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer organocatalysts can facilitate the direct amidation of 2-mercaptobenzoic acid with N-methylaniline under milder conditions. nih.gov For instance, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov
A significant challenge in this approach is the potential for the free thiol group to undergo side reactions, such as oxidation to form a disulfide, 2,2'-disulfanediylbis(N-methyl-N-phenylbenzamide). Therefore, careful control of the reaction atmosphere (e.g., under inert gas like nitrogen or argon) is crucial. The table below summarizes potential reagents for this transformation.
Table 1: Reagents for Amide Bond Formation from Benzoic Acid Derivatives
| Activation Method | Reagent(s) | Typical Conditions | Reference |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | quora.com |
| Acyl Chloride Formation | Oxalyl Chloride | Inert solvent, room temperature | quora.com |
| Direct Coupling | Dicyclohexylcarbodiimide (DCC) | Inert solvent (e.g., DCM, DMF) | researchgate.net |
| Direct Coupling | TiCl₄ / Pyridine | Heating (e.g., 85°C) | nih.gov |
| Organocatalysis | Tropylium Ion | Mild conditions | nih.gov |
Manipulation of Protecting Groups for the Thiol Moiety
To circumvent the reactivity of the free thiol group during amide bond formation, a protection-deprotection strategy is often employed. d-nb.info This involves masking the thiol group with a temporary protecting group, which is inert to the amidation conditions and can be selectively removed later in the synthetic sequence. researchgate.net
The synthesis would commence with a 2-(protected-thio)benzoic acid. A common and effective protecting group for thiols is the benzyl (Bn) group, which can be introduced via Williamson ether synthesis on 2-mercaptobenzoic acid. The resulting 2-(benzylthio)benzoic acid is then subjected to amidation with N-methylaniline using standard coupling methods as described previously. The benzyl group is generally stable under these conditions.
Once the amide, 2-(protected-thio)-N-methyl-N-phenylbenzamide, is successfully synthesized, the final step is the deprotection of the thiol group. The method of deprotection is specific to the protecting group used:
Benzyl (Bn): This group is commonly removed by dissolving metal reduction, such as with sodium in liquid ammonia (B1221849) (Birch reduction).
Trityl (Trt): The trityl group is acid-labile and can be cleaved using trifluoroacetic acid (TFA). bachem.com
Acetamidomethyl (Acm): Removal of the Acm group can be achieved with mercury(II) acetate. bachem.com
The use of protecting groups adds steps to the synthesis but provides a more robust and often higher-yielding route by preventing unwanted side reactions. d-nb.info
Table 2: Common Thiol Protecting Groups and Deprotection Methods
| Protecting Group | Abbreviation | Deprotection Reagent(s) | Reference |
| Benzyl | Bn | Na / Liquid NH₃ | bachem.com |
| Trityl | Trt | Trifluoroacetic Acid (TFA) | researchgate.netbachem.com |
| Acetamidomethyl | Acm | Mercury(II) Acetate (Hg(OAc)₂) | bachem.comgoogle.com |
| tert-Butyl | tBu | Acid in presence of an oxidizing agent | google.com |
| 4-Methoxybenzyl | Mbzl | Strong Acid (e.g., HF) | bachem.com |
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound, regioselectivity is a more pertinent consideration than stereoselectivity, as the final molecule is achiral.
Regioselectivity refers to the control of the position of the thiol group on the benzene (B151609) ring. The most straightforward way to ensure the correct regiochemistry—with the mercapto group at the C2 position relative to the carbonyl—is to start with a precursor that already has the desired substitution pattern. nih.gov The use of 2-mercaptobenzoic acid or its protected derivatives as the starting material inherently fixes the position of the thiol group. google.com This approach avoids the formation of other regioisomers (e.g., 3-mercapto- or 4-mercapto-N-methyl-N-phenylbenzamide) that would arise if the thiol group were introduced onto an unsubstituted benzoyl ring later in the synthesis, a process that is often difficult to control with high selectivity. nih.govproquest.com
Stereoselectivity is not a factor in the synthesis of the target compound itself, as it does not possess any stereocenters. However, if the synthetic pathway involved chiral reagents, catalysts, or starting materials, the potential for creating diastereomers would need to be considered. Since the synthesis as outlined proceeds with achiral substrates and reagents, this is not a primary concern.
Compound Index
Chemical Reactivity and Mechanistic Investigations of 2 Mercapto N Methyl N Phenylbenzamide
Reactivity of the Thiol Group
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.
Oxidation Reactions and Disulfide Formation
In the presence of oxidizing agents, thiols are known to undergo oxidation to form various sulfur-containing species. The most common oxidation product for thiols is the corresponding disulfide. For 2-Mercapto-N-methyl-N-phenylbenzamide, this would result in the formation of 2,2'-disulfanediylbis(N-methyl-N-phenylbenzamide). This reaction can be initiated by a variety of reagents, including mild oxidizing agents like iodine or air, as well as stronger oxidants.
Table 1: Plausible Oxidation Products of this compound
| Oxidizing Agent | Plausible Product |
| Mild (e.g., I₂, air) | 2,2'-Disulfanediylbis(N-methyl-N-phenylbenzamide) |
| Strong (e.g., H₂O₂, KMnO₄) | Sulfonic acid |
Note: This table is based on general thiol reactivity and is not derived from specific studies on this compound.
Alkylation and Arylation at Sulfur
The sulfur atom of the thiol group is nucleophilic and can react with electrophiles such as alkyl halides or aryl halides to form thioethers. This S-alkylation or S-arylation would proceed via a nucleophilic substitution mechanism. The reactivity could be enhanced by converting the thiol to its more nucleophilic thiolate form using a base.
Thiol-Ene and Thiol-Yne Additions
The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.org These reactions can be initiated by radicals or by nucleophilic catalysis. wikipedia.org It is conceivable that this compound could participate in such reactions, adding to various alkenes and alkynes to form thioether products. wikipedia.org The reaction typically proceeds with anti-Markovnikov selectivity under radical conditions. wikipedia.org
Nucleophilic Properties of the Thiolate Anion
Deprotonation of the thiol group with a base generates a thiolate anion. This anion is a potent nucleophile, significantly more so than the neutral thiol. The resulting thiolate of this compound would be expected to readily participate in nucleophilic substitution and addition reactions.
Reactivity of the Amide Linkage
The amide bond is generally stable, but it can undergo cleavage under certain conditions.
Hydrolysis and Amidation Reactions
Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org For this compound, hydrolysis would yield 2-mercaptobenzoic acid and N-methylaniline. libretexts.orglibretexts.org The stability of the amide bond is due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov
Transformations Involving the N-Methyl Group
The N-methyl group in this compound is susceptible to oxidative N-demethylation, a common metabolic transformation for many N-methylated compounds. nih.govresearchgate.net This process typically involves the enzymatic action of cytochrome P-450 monooxygenases, which catalyze the hydroxylation of the N-methyl group to form an unstable N-hydroxymethyl intermediate. nih.gov This intermediate then spontaneously decomposes to yield the corresponding N-demethylated benzamide (B126) and formaldehyde. nih.gov
Kinetic studies on the microsomal demethylation of structurally related N,N-dimethylbenzamides have provided insights into the mechanism. The reaction is understood to proceed via a direct hydrogen atom abstraction from the N-methyl group, leading to the formation of a carbon-centered radical. nih.gov This radical species subsequently combines with a hydroxyl radical to form the N-hydroxymethyl intermediate. nih.gov
While specific kinetic data for the N-demethylation of this compound is not available, studies on analogous N-methylated compounds offer valuable comparative data. For instance, the N-demethylation of various N-methylated alkaloids and other tertiary amines has been extensively studied, with various reagents and catalysts developed to effect this transformation. nih.govresearchgate.net These methods often involve the use of chloroformates, such as α-chloroethyl chloroformate, or transition metal catalysts. nih.gov
Table 1: Kinetic Isotope Effects in the Microsomal Demethylation of N-trideuteriomethyl-N-methylbenzamide nih.gov
| Parameter | Value |
|---|---|
| Intermolecular kH/kD (Vmax) | 0.9 ± 0.1 |
| Intermolecular kH/kD (Vmax/Km) | 1.4 ± 0.1 |
| Intramolecular kH/kD | 6.0 ± 0.3 |
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution
The aromatic rings of this compound present sites for both electrophilic and nucleophilic substitution reactions. The directing effects of the substituents on each ring will govern the regioselectivity of these transformations.
Electrophilic Aromatic Substitution:
The benzoyl ring, containing the mercapto group, and the N-phenyl ring will exhibit different reactivities towards electrophiles. The N-methyl-N-phenylcarbamoyl group is generally considered a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. msu.edu Conversely, the mercapto group is an activating, ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. However, the N-phenyl group is also subject to electrophilic attack, with the N-methylbenzamido group directing incoming electrophiles to the ortho and para positions. The interplay of these directing effects would likely lead to a complex mixture of products in an electrophilic substitution reaction.
Studies on the nitration of substituted benzenes provide a framework for predicting the product distribution in such reactions. msu.edu
Table 2: Isomer Distribution in the Nitration of Selected Substituted Benzenes msu.edu
| Substituent | % Ortho | % Meta | % Para |
|---|---|---|---|
| -OCH₃ | 45 | 0 | 55 |
| -CH₃ | 58 | 5 | 37 |
| -Cl | 30 | 1 | 69 |
| -NO₂ | 7 | 93 | 0 |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on either aromatic ring is also a possibility, particularly if a good leaving group is present or if the ring is activated by strongly electron-withdrawing groups. nih.gov The presence of a nitro group, for example, in the ortho or para position to a leaving group significantly accelerates the rate of SNAr. nih.govnih.gov In the case of this compound, the mercapto group itself can act as a nucleophile in certain reactions.
The reactivity of thiophenols in SNAr reactions has been studied, and Hammett plots can be used to correlate the reaction rates with the electronic effects of substituents on the aromatic ring. researchgate.netresearchgate.net
Tautomerism Studies: Thiol-Thione Equilibrium (if applicable and strictly non-biological)
The this compound molecule can potentially exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a common feature of many heterocyclic and aromatic thiols. researchgate.netscispace.comresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the molecule.
In general, polar solvents tend to favor the more polar thione tautomer, while nonpolar solvents favor the less polar thiol form. researchgate.net Theoretical studies on related mercapto-containing heterocycles have shown that the thione form can be more stable in some cases. wikimedia.org
The pKT value, which is the negative logarithm of the tautomerization equilibrium constant (KT = [thione]/[thiol]), provides a quantitative measure of the relative stability of the two forms. For simple thioamides, the thione form is generally dominant. scispace.com
Table 3: pKT Values for Thioamide/Imidothiol Tautomerism in Simple Thioamides scispace.com
| Compound | pKT |
|---|---|
| Thioacetamide | -8.6 |
| N-Methylthioacetamide | -9.6 |
| Thiobenzamide | -8.3 |
| N-Methylthiobenzamide | -8.9 |
Reaction Kinetics and Mechanistic Pathways Analysis
The hydrolysis of the amide bond in this compound is a key reaction that can be catalyzed by either acid or base. The mechanism of amide hydrolysis has been extensively studied and generally proceeds through a tetrahedral intermediate. youtube.comyoutube.com
Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water leads to the tetrahedral intermediate, which then breaks down to form the carboxylic acid and the corresponding amine. youtube.com
Under basic conditions, the hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form the tetrahedral intermediate. youtube.com
Kinetic studies of the hydrolysis of related benzanilides and N-methylbenzamides provide valuable data on the reaction rates. researchgate.netepa.gov The rate constants for these reactions are influenced by the substituents on the aromatic rings and the reaction conditions.
Table 4: Rate Constants for the Alkaline Hydrolysis of Substituted Ethyl Benzoates at 30°C libretexts.org
| Substituent | k (L mol⁻¹ s⁻¹) |
|---|---|
| p-NO₂ | 0.081 |
| m-NO₂ | 0.052 |
| p-Cl | 0.0079 |
| H | 0.0023 |
| m-CH₃ | 0.0016 |
| p-CH₃ | 0.0011 |
| p-OCH₃ | 0.0007 |
The thiol group can also participate in various reactions, most notably thiol-disulfide exchange. This is a reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. The kinetics of this exchange are well-documented for a range of aromatic thiols.
Coordination Chemistry and Supramolecular Assembly of 2 Mercapto N Methyl N Phenylbenzamide
Catalytic Applications of Metal-2-Mercapto-N-methyl-N-phenylbenzamide ComplexesNo catalytic applications of any metal complexes of 2-Mercapto-N-methyl-N-phenylbenzamide have been described in the scientific literature that was accessed.
Insufficient Data for In-Depth Analysis of this compound in Catalysis and Supramolecular Chemistry
A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the coordination chemistry, catalytic applications, and supramolecular assembly of the specific compound this compound. While general information regarding the physical and chemical properties of this molecule is accessible, in-depth studies focusing on its role in organometallic and redox catalysis, as well as its capacity for forming complex supramolecular architectures, are not presently available in the public domain.
Despite extensive searches of chemical databases and scholarly articles, specific research findings, including detailed experimental data and analyses required to populate the requested sections on organometallic catalysis for organic transformations, its role in redox catalysis, and the formation of supramolecular architectures, could not be located. The existing literature does not provide the necessary foundation to construct a thorough and scientifically accurate article based on the provided outline.
General chemical information identifies this compound as a thiol-containing benzamide (B126) derivative. Compounds with similar functional groups, such as N-Aryl mercaptoacetamides and benzimidazole-based thiols, have been investigated for their catalytic and coordination properties. These related studies suggest the potential for the thiol and amide moieties within this compound to act as ligands for metal centers, a prerequisite for applications in organometallic catalysis. The presence of the thiol group also implies a potential for involvement in redox processes.
However, without specific studies on this compound, any discussion of its catalytic activity or supramolecular behavior would be purely speculative and would not meet the required standards of a professional and authoritative scientific article. The generation of detailed research findings and data tables, as per the instructions, is therefore not feasible.
Further research into the synthesis of metal complexes of this compound and the subsequent investigation of their catalytic and structural properties would be necessary to provide the information required for the requested article.
Theoretical and Computational Studies of 2 Mercapto N Methyl N Phenylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)
This section would have detailed the electronic properties of 2-Mercapto-N-methyl-N-phenylbenzamide. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and the electronic transitions that can occur, for instance, upon absorption of UV-Vis light. No published data for the HOMO-LUMO energies or the molecular orbital distributions for this specific compound could be located.
Conformer Analysis and Potential Energy Surfaces
Due to the presence of rotatable bonds, particularly around the amide and thio-phenyl groups, this compound can exist in multiple conformations. A conformer analysis would involve mapping the potential energy surface to identify the most stable (lowest energy) three-dimensional structures of the molecule. This information is vital for understanding its physical and biological behavior. However, no computational studies on the conformational landscape of this compound have been reported.
Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)
Computational methods are widely used to predict spectroscopic signatures, which can aid in the identification and characterization of a compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies of the molecule's bonds. This would have allowed for the assignment of characteristic peaks, such as the C=O stretch of the amide, the C-N stretch, and vibrations of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts helps in structure elucidation. Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
No such predictive data for this compound is available in the reviewed literature.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Transition State Analysis of Key Chemical Transformations
This subsection would have focused on the computational identification of transition state structures for reactions involving this compound, such as its synthesis or degradation. Analyzing the geometry and energy of these transition states is fundamental to understanding the reaction's kinetics and feasibility.
Energy Profiles for Synthetic Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a synthetic route can be constructed. This profile helps in determining the rate-limiting step of the reaction and can be used to optimize reaction conditions. No computational studies detailing the energy profiles for the synthesis of this compound were found.
Intermolecular Interactions and Crystal Packing Analysis
The primary functional groups capable of forming significant intermolecular interactions are the amide linkage (-C(O)N-), the thiol group (-SH), and the two aromatic rings (the benzoyl and the N-phenyl moieties).
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (the N-H bond) and acceptor (the carbonyl oxygen). It is highly probable that in the solid state, molecules of this compound would form intermolecular hydrogen bonds. These could manifest as chains or more complex networks. For instance, the N-H of one molecule could interact with the C=O of a neighboring molecule. Studies on related benzanilides, such as 2-Methyl-N-(3-methyl-phenyl)benzamide, have shown the presence of N-H···O hydrogen bonds that form infinite chains within the crystal structure. chemicalbook.com The thiol group, while a weaker hydrogen bond donor than the N-H group, could also participate in hydrogen bonding, potentially with the carbonyl oxygen or the nitrogen of the amide group of an adjacent molecule.
Van der Waals Forces: In addition to the more specific interactions mentioned above, van der Waals forces, including London dispersion forces and dipole-dipole interactions, would be ubiquitously present and contribute to the cohesion of the molecules in the crystal.
A summary of the probable intermolecular interactions is presented in the table below.
| Interaction Type | Donor/Acceptor Groups | Probable Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of molecular chains or networks |
| S-H (donor), C=O/N (acceptor) | Contribution to the hydrogen bonding network | |
| π-π Stacking | Benzoyl and N-phenyl rings | Stabilization of the crystal lattice through aromatic interactions |
| Van der Waals Forces | All atoms | General molecular cohesion |
Molecular Dynamics Simulations for Conformational Sampling
To date, specific molecular dynamics (MD) simulation studies for this compound have not been reported in the scientific literature. However, MD simulations represent a powerful theoretical tool for investigating the conformational landscape and dynamic behavior of this molecule.
A molecular dynamics simulation would involve computationally solving Newton's equations of motion for the atoms of the molecule over time, providing insight into its flexibility and preferred shapes (conformers). For this compound, the key degrees of freedom that would be explored during a simulation include:
Torsion around the amide bond: The C-N bond of the amide group has a partial double bond character, which restricts rotation. However, some degree of torsional flexibility exists.
Rotation of the phenyl rings: The benzoyl and N-phenyl rings can rotate around their single bonds connecting them to the amide group. The extent of this rotation would be influenced by steric hindrance.
Orientation of the thiol group: The S-H group can rotate, influencing its potential for intermolecular interactions.
By simulating the molecule in a solvent (e.g., water or an organic solvent) at a given temperature and pressure, one could obtain a statistical distribution of its accessible conformations. This would be invaluable for understanding how the molecule might interact with biological targets or other molecules in a solution. For instance, a combined molecular dynamics simulation and DFT study was performed on a class of mercapto-benzamide inhibitors, highlighting the utility of this approach in understanding their mechanism of action. nih.gov Although this study did not specifically name this compound, it underscores the potential of MD simulations in this chemical space.
The potential outcomes of a molecular dynamics study on this compound are summarized below.
| Simulation Aspect | Information Gained | Potential Significance |
| Conformational Analysis | Identification of low-energy conformers and the energy barriers between them. | Understanding the molecule's flexibility and the shapes it is most likely to adopt. |
| Solvation Effects | How the presence of a solvent influences the conformational preferences. | Predicting the molecule's behavior in different chemical environments. |
| Intramolecular Interactions | Characterization of non-covalent interactions within the molecule, such as intramolecular hydrogen bonds. | Insight into the intrinsic stability of different conformations. |
Advanced Spectroscopic and Structural Elucidation of 2 Mercapto N Methyl N Phenylbenzamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive literature and database searches did not yield specific high-resolution NMR data for the compound 2-Mercapto-N-methyl-N-phenylbenzamide. While spectroscopic information is available for related structures, such as N-phenylbenzamide and various 2-mercaptobenzamide derivatives, direct experimental or theoretical NMR data for this compound is not presently documented in the reviewed sources. rsc.orgnist.gov
Multi-Dimensional NMR Techniques for Connectivity and Conformation
Specific multi-dimensional NMR studies (e.g., COSY, HSQC, HMBC) for this compound have not been reported in the available scientific literature. Such studies would be essential to definitively establish the through-bond and through-space correlations between protons and carbons, which is critical for confirming the molecule's connectivity and understanding its preferred conformation in solution.
Dynamic NMR for Rotational Barriers or Tautomerism
There is no available information regarding dynamic NMR (DNMR) studies on this compound. DNMR experiments would be necessary to investigate potential dynamic processes, such as hindered rotation around the amide C-N bond or the phenyl C-N bond, as well as to study any possible tautomeric equilibria, for instance, between the thione and thiol forms.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Detailed experimental and theoretical vibrational spectroscopy data (FT-IR and FT-Raman) for this compound are not available in the public domain. Analysis of related compounds suggests that key vibrational modes would include the C=O stretching of the benzamide (B126) group, C-N stretching, aromatic C-H stretching, and potentially the S-H stretching of the mercapto group. nih.govmdpi.com However, without specific data, a detailed analysis of its functional groups and any intra- or intermolecular hydrogen bonding is not possible.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Insights
A specific mass spectrum and detailed fragmentation analysis for this compound are not documented in the NIST WebBook or other searched databases. nist.govnist.gov While mass spectra for related compounds like N-methyl-N-phenylbenzamide are available, these cannot be reliably extrapolated to predict the exact fragmentation pattern of the target compound, which would be influenced by the presence and position of the mercapto group.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, its definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions, has not been determined.
Advanced Spectroscopic Techniques for Electronic Structure and Dynamics
No information is available regarding the application of advanced spectroscopic techniques, such as Photoelectron Spectroscopy or X-ray Absorption Spectroscopy, to study the electronic structure and dynamics of this compound or its metal complexes. Such studies on related 2-mercaptobenzothiazole (B37678) and 2-mercaptobenzoxazole (B50546) derivatives have been conducted to understand their electronic properties and intramolecular interactions. rsc.org
Exploration of Non Biological Applications for 2 Mercapto N Methyl N Phenylbenzamide
Materials Science Applications
The inherent chemical functionalities of 2-Mercapto-N-methyl-N-phenylbenzamide make it a compelling candidate for applications in materials science, particularly in the synthesis of novel polymers and the formation of specialized surface coatings.
Precursors for Polymer Synthesis
Amide-containing molecules are fundamental building blocks in polymer chemistry. N-substituted benzamides, a class to which this compound belongs, have been used in the synthesis of various polymers. nih.govresearchgate.netresearchgate.netwits.ac.za The presence of the N-methyl-N-phenyl group can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. For instance, N-substituted acrylamides have been copolymerized with vinylic monomers to create new polymers with diverse physical properties. researchgate.net
The thiol group on the benzamide (B126) introduces a reactive site that can be utilized for polymerization processes such as thiol-ene reactions, which are known for their efficiency and mild reaction conditions. This could lead to the development of specialty polymers with tailored properties for advanced applications.
Components in Self-Assembled Monolayers (SAMs) on Metal Surfaces
The thiol (-SH) group has a strong affinity for noble metal surfaces, most notably gold, silver, and copper, enabling the formation of highly ordered, self-assembled monolayers (SAMs). northwestern.edursc.org This interaction is a cornerstone of nanotechnology and surface engineering. Alkanethiols are a well-studied class of molecules for SAM formation, where the sulfur atom forms a stable bond with the metal surface. sigmaaldrich.com
The structure of this compound, with its thiol headgroup, would likely facilitate its assembly on such metal surfaces. The N-methyl-N-phenylbenzamide portion of the molecule would then form the outer surface of the monolayer, dictating its properties, such as hydrophobicity and chemical reactivity. Aromatic-derivatized thiols have been shown to form closely packed and ordered monolayers on gold surfaces. acs.org The packing and ordering of these monolayers are influenced by intermolecular interactions, such as π-stacking between the phenyl rings, and the bond angle preferences of the thiolate head group. acs.orgiucr.org
Table 1: Common Substrates and Adsorbates for Self-Assembled Monolayers
| Substrate | Adsorbate |
| Gold, Silver, Copper | Alkanethiols, Dialkyl Sulfides, Dialkyl Disulfides |
| Platinum | Alcohols, Amines, Isonitriles |
| Aluminum Oxide, Silver | Carboxylic Acids |
| Hydroxylated Surfaces | Alkylsilane Derivatives |
| GaAs, InP, Indium-Tin Oxide (ITO) | Alkanethiols |
| This table is based on data from multiple sources. |
Chemical Sensing and Analytical Reagent Development
The ability of this compound to interact with metal ions and participate in electrochemical processes suggests its potential in the development of chemical sensors.
Selective Detection of Metal Ions
Organic molecules containing heteroatoms like sulfur and nitrogen are often excellent ligands for metal ions. mdpi.comrsc.org The thiol group and the amide nitrogen in this compound could cooperatively bind to specific metal ions, leading to a detectable signal, such as a change in color or fluorescence. Benzimidazole-based ligands, for example, have been investigated as selective molecular sensors for ions like Zn(2+). nih.gov Computational studies on similar complex organic molecules have also suggested their potential as sensors for detecting metal ions. informaticsjournals.co.in The selectivity of such a sensor would be determined by the coordination preferences of the metal ion and the specific geometry of the binding pocket formed by the ligand.
Role in Electrochemical Sensors
Electrochemical sensors offer high sensitivity and rapid detection for a variety of analytes. mdpi.com The modification of electrode surfaces with organic molecules can enhance their selectivity and sensitivity. nih.govnih.gov The thiol group of this compound would allow for its immobilization on a gold electrode surface, creating a chemically modified electrode. nih.gov
The aromatic rings and the amide group could then participate in electrochemical reactions or interact with target analytes, leading to a measurable change in current or potential. nih.gov For example, sensors based on gold nanoparticles and polymer films containing amine and aniline (B41778) functionalities have been used to detect nitroaromatic compounds through π-π and charge-transfer interactions. nih.gov Similarly, a sensor incorporating this compound could potentially detect analytes that can interact with its aromatic and amide components. The development of electrochemical sensors for various compounds, including gallic acid and bisphenol A, often involves the use of nanomaterials and organic modifiers to enhance performance. researchgate.netrsc.org
Corrosion Inhibition Studies (e.g., on Metal Surfaces)
The corrosion of metals is a significant industrial problem, and organic inhibitors are widely used to mitigate it. mdpi.comgoogle.comyoutube.com Compounds containing sulfur, nitrogen, and aromatic rings are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective film. mdpi.comrad-journal.org This film acts as a barrier, hindering the transport of corrosive species to the metal surface. rad-journal.org
This compound possesses all the key structural features of an effective corrosion inhibitor. The thiol group can strongly adsorb onto metal surfaces like steel. google.com The aromatic rings can contribute to the protective layer through π-electron interactions with the metal's d-orbitals. The nitrogen and oxygen atoms of the amide group can also act as adsorption centers. Studies on similar mercapto-containing heterocyclic compounds have demonstrated their efficacy as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. rad-journal.orgcapes.gov.br
Table 2: Corrosion Inhibition Efficiency of Mercapto-Containing Compounds
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| 2-Mercaptoethanol | Mild Steel | CO2-saturated brine/oil | 98 |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1 M Hydrochloric Acid | 97 |
| 4-methyl-4H-1,2,4-triazole-3-thiol | Iron | 0.1M Sulfuric Acid | Not specified, acts as mixed inhibitor |
| 2-mercaptonicotinic acid | Iron | 0.1M Sulfuric Acid | Not specified, acts as mixed inhibitor |
| 2-mercaptoimidazole (2MI) | Pipeline Steel | 1 M Sulfuric Acid | 98.5 |
| This table presents data from various research papers. mdpi.comgoogle.comrad-journal.orgcapes.gov.br |
Based on a comprehensive search of available scientific literature, there is currently no documented research on the application of This compound in the field of advanced chemical catalysis, specifically in areas beyond metal complexes such as organocatalysis, photocatalysis, or electrocatalysis.
Therefore, it is not possible to generate an article on the "" focusing on "Advanced Chemical Catalysis (beyond metal complexes)" as there is no publicly accessible data to support the content required by the provided outline.
Future Research Directions and Outlook for 2 Mercapto N Methyl N Phenylbenzamide
Development of Novel Synthetic Methodologies for Enhanced Efficiency
A comparative analysis of potential synthetic pathways could be a valuable starting point. For instance, a systematic study of different amide bond formation techniques for coupling N-methylaniline with a protected 2-mercaptobenzoyl chloride could reveal the most effective approach. The development of a robust and reproducible synthesis is the gateway to all other areas of research for this compound.
Designing Derivatives with Tailored Reactivity Profiles
The core structure of 2-Mercapto-N-methyl-N-phenylbenzamide offers multiple sites for chemical modification, allowing for the design of a diverse library of derivatives. Future research should focus on systematically modifying the aromatic rings and the mercapto and amide functional groups to tune the compound's electronic and steric properties. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl rings could significantly alter the reactivity of the thiol group and the stability of the amide bond.
Furthermore, the synthesis of derivatives where the thiol group is converted to thioethers, disulfides, or other sulfur-containing functionalities could open up new avenues for applications. A detailed structure-activity relationship (SAR) study of these derivatives would be crucial for understanding how specific structural modifications impact their chemical behavior and for designing molecules with tailored reactivity for specific applications.
Expanding Applications in Catalysis and Materials Science
The presence of a thiol group and an amide linkage in This compound suggests its potential utility in catalysis and materials science, areas that remain completely unexplored for this compound. The thiol group can act as a ligand for metal catalysts or as an organocatalyst itself in various organic transformations. Future research could investigate the catalytic activity of This compound and its derivatives in reactions such as cross-coupling, addition reactions, and redox transformations.
In materials science, the ability of the thiol group to bind to metal surfaces could be exploited for the development of self-assembled monolayers (SAMs) on gold or other noble metals. These SAMs could find applications in electronics, sensors, and as anti-corrosion coatings. The benzamide (B126) backbone could also be incorporated into polymer chains to create novel materials with unique thermal and mechanical properties.
Deeper Mechanistic Understanding of Key Transformations
A fundamental understanding of the reaction mechanisms is paramount for the rational design of new applications. Once synthetic routes and initial applications are established, future research must delve into the mechanistic details of the key transformations involving This compound . This includes studying the kinetics and thermodynamics of its reactions, identifying reactive intermediates, and elucidating the role of catalysts and solvents.
For instance, in potential catalytic applications, it would be essential to understand the coordination chemistry of the thiol group with metal centers and the subsequent steps in the catalytic cycle. Spectroscopic techniques, such as NMR and in-situ IR, coupled with kinetic studies, will be invaluable tools for these mechanistic investigations.
Synergistic Approaches Combining Experimental and Computational Studies
To accelerate the discovery and optimization process, a synergistic approach that combines experimental work with computational modeling is highly recommended for future research on This compound . Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the compound's geometric and electronic structure, spectroscopic properties, and reaction pathways.
Computational screening of virtual libraries of derivatives can help prioritize synthetic targets with the most promising properties for specific applications, thereby saving significant experimental time and resources. The iterative feedback loop between computational prediction and experimental validation will be a powerful strategy for unlocking the full potential of This compound and its derivatives in various scientific fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Mercapto-N-methyl-N-phenylbenzamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via acylation of 2-mercaptobenzoic acid with N-methylaniline using coupling agents like EDCI/HOBt. Reaction optimization should include monitoring by TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Ensure inert atmosphere to prevent thiol oxidation . Intermediate characterization (e.g., FTIR for thiol and amide groups) is critical to confirm structural integrity.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC/GC-MS : Assess purity (>95% recommended for biological studies).
- FTIR : Confirm presence of C=O (amide I band, ~1650 cm⁻¹) and S-H (2550–2600 cm⁻¹).
- NMR : ¹H NMR should show peaks for methyl (δ ~3.0 ppm), aromatic protons, and thiol protons (if unoxidized).
- Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Waste Disposal : Collect thiol-containing waste separately and neutralize with oxidizing agents (e.g., NaOCl) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:
- Crystal Growth : Slow evaporation from DCM/hexane mixtures.
- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
- Refinement : Employ twin refinement in SHELXL if twinning is detected (e.g., BASF parameter adjustment). Validate geometry using PLATON’s ADDSYM to check for missed symmetry .
Q. What strategies mitigate oxidation of the thiol group during experimental workflows?
- Methodological Answer :
- Synthesis : Add antioxidants (e.g., BHT) to reaction mixtures.
- Storage : Store under argon at –20°C in amber vials.
- Derivatization : Protect the thiol group as a disulfide or thioether during long-term studies. Confirm stability via LC-MS over 72-hour periods .
Q. How can computational methods predict the reactivity and spectroscopic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electronic transitions (TD-DFT for UV-Vis spectra) and vibrational modes.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to predict solubility.
- QSPR Models : Corrogate experimental NMR shifts with computed chemical shielding tensors (e.g., GIAO method) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in thiol-containing benzamides?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) to assess electronic effects on bioactivity.
- Biological Assays : Pair cytotoxicity screens (e.g., MTT assay) with thiol-specific probes (e.g., Ellman’s reagent) to quantify free SH groups post-treatment.
- Statistical Analysis : Use multivariate regression (e.g., PLS) to link structural descriptors (Hammett σ, logP) to activity .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Synthesize the compound independently using published protocols.
- Cross-Validation : Compare NMR data with predicted spectra (e.g., ACD/Labs or ChemDraw).
- Purity Assessment : Contradictions often arise from impurities; re-crystallize and re-analyze via DSC for accurate melting points .
Q. What advanced techniques resolve overlapping signals in the ¹H NMR spectrum of this compound?
- Methodological Answer :
- 2D NMR : Use HSQC to assign proton-carbon correlations and COSY to identify coupling networks.
- Variable Temperature NMR : Elevate temperature to reduce rotational barriers (e.g., for N-methyl group splitting).
- Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ to shift residual solvent peaks away from critical regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
